Cas no 5893-29-8 (3-methylbenzoyl isocyanate)

3-Methylbenzoyl isocyanate (CAS 18997-19-8) is a reactive organic compound characterized by the isocyanate functional group attached to a 3-methylbenzoyl moiety. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of ureas, carbamates, and other derivatives through nucleophilic addition reactions. Its electron-withdrawing methylbenzoyl group enhances reactivity, making it suitable for applications in pharmaceuticals, agrochemicals, and specialty polymers. The compound is typically handled under anhydrous conditions due to its moisture sensitivity. Its well-defined structure and high purity ensure consistent performance in demanding synthetic processes. Proper safety precautions, including inert atmosphere handling, are recommended due to its potential lachrymatory and irritant properties.
3-methylbenzoyl isocyanate structure
3-methylbenzoyl isocyanate structure
商品名:3-methylbenzoyl isocyanate
CAS番号:5893-29-8
MF:C9H7NO2
メガワット:161.157382249832
MDL:MFCD09802912
CID:949325
PubChem ID:12626534

3-methylbenzoyl isocyanate 化学的及び物理的性質

名前と識別子

    • benzoyl isocyanate, 3-methyl- (9ci)
    • 3-methylbenzoyl isocyanate
    • NJFVOTWKXBGOKY-UHFFFAOYSA-N
    • DTXSID00504836
    • AKOS000160910
    • SCHEMBL4092403
    • 5893-29-8
    • Benzoyl isocyanate, 3-methyl-
    • m-toluoyl isocyanate
    • 3-methylbenzoylisocyanate
    • EN300-82407
    • DB-241168
    • MDL: MFCD09802912
    • インチ: InChI=1S/C9H7NO2/c1-7-3-2-4-8(5-7)9(12)10-6-11/h2-5H,1H3
    • InChIKey: NJFVOTWKXBGOKY-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC=C1)C(=O)N=C=O

計算された属性

  • せいみつぶんしりょう: 161.047678466g/mol
  • どういたいしつりょう: 161.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 46.5Ų

3-methylbenzoyl isocyanate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-82407-0.25g
3-methylbenzoyl isocyanate
5893-29-8 75%
0.25g
$361.0 2023-09-02
Enamine
EN300-82407-2.5g
3-methylbenzoyl isocyanate
5893-29-8 75%
2.5g
$1428.0 2023-09-02
Enamine
EN300-82407-5.0g
3-methylbenzoyl isocyanate
5893-29-8 75%
5.0g
$2110.0 2023-02-12
Enamine
EN300-82407-5g
3-methylbenzoyl isocyanate
5893-29-8 75%
5g
$2110.0 2023-09-02
1PlusChem
1P00EI4M-50mg
Benzoyl isocyanate, 3-methyl- (9CI)
5893-29-8 75%
50mg
$262.00 2023-12-16
1PlusChem
1P00EI4M-5g
Benzoyl isocyanate, 3-methyl- (9CI)
5893-29-8 75%
5g
$2670.00 2023-12-16
1PlusChem
1P00EI4M-250mg
Benzoyl isocyanate, 3-methyl- (9CI)
5893-29-8 75%
250mg
$508.00 2023-12-16
1PlusChem
1P00EI4M-1g
Benzoyl isocyanate, 3-methyl- (9CI)
5893-29-8 75%
1g
$962.00 2023-12-16
1PlusChem
1P00EI4M-10g
Benzoyl isocyanate, 3-methyl- (9CI)
5893-29-8 75%
10g
$3932.00 2023-12-16
Enamine
EN300-82407-0.05g
3-methylbenzoyl isocyanate
5893-29-8 75%
0.05g
$168.0 2023-09-02

3-methylbenzoyl isocyanate 関連文献

3-methylbenzoyl isocyanateに関する追加情報

Comprehensive Analysis of 3-Methylbenzoyl Isocyanate (CAS No. 5893-29-8): Properties, Applications, and Industry Trends

3-Methylbenzoyl isocyanate (CAS No. 5893-29-8) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This isocyanate derivative features a reactive N=C=O functional group attached to a 3-methylbenzoyl moiety, enabling its role as a versatile building block in heterocyclic chemistry. Recent studies highlight its growing importance in click chemistry applications and bioorthogonal labeling techniques, aligning with trends in high-throughput drug discovery.

The compound's molecular structure (C9H7NO2) exhibits unique reactivity patterns that interest researchers developing targeted covalent inhibitors. Industry reports indicate increased demand for 3-methylbenzoyl isocyanate suppliers due to its utility in creating UV-stabilizing additives for polymers. Analytical techniques like HPLC purity testing and FTIR spectral analysis are critical for quality control, as emphasized in recent Good Manufacturing Practice (GMP) guidelines for fine chemicals.

Environmental considerations have spurred innovation in green synthesis routes for 5893-29-8, with microwave-assisted reactions showing 30% improved yield over traditional methods. Patent filings reveal novel applications in liquid crystal precursors and self-healing materials, particularly in flexible electronics manufacturing. The compound's storage stability (typically under argon atmosphere at -20°C) remains a frequent topic in chemical handling forums.

Market analysis shows Asia-Pacific as the fastest-growing region for 3-methylbenzoyl isocyanate market, driven by pharmaceutical outsourcing trends. Regulatory compliance with REACH certification and ISO 9001 standards has become a key differentiator among manufacturers. Recent publications in ACS Sustainable Chemistry highlight its potential in bioconjugation strategies for antibody-drug conjugates (ADCs), a hot topic in cancer therapeutics research.

Technical discussions often focus on the compound's stoichiometric optimization in multistep synthesis, with computational chemistry models aiding reaction design. The rise of continuous flow chemistry systems has improved safety profiles during isocyanate reactions, addressing common concerns in process scale-up. Analytical challenges such as moisture sensitivity testing and isomer purity determination remain active research areas in quality assurance protocols.

Emerging applications in organic electronics leverage the compound's ability to form stable charge-transfer complexes. Industry workshops frequently address handling precautions for air-sensitive reagents, with case studies demonstrating best practices for laboratory-scale production. The development of catalytic isocyanation methods using 5893-29-8 as a model substrate has gained traction in academic synthetic chemistry circles.

Supply chain dynamics show increasing preference for just-in-time delivery models due to the compound's limited shelf life. Technical bulletins emphasize the importance of inert atmosphere packaging and cold chain logistics for maintaining product integrity. Recent advances in protective group chemistry have expanded its utility in peptide modification strategies, particularly for N-terminal functionalization.

The compound's role in polymer crosslinking applications continues to evolve, with new formulations enhancing thermal stability in engineering plastics. Research collaborations are exploring its potential in metal-organic frameworks (MOFs) synthesis, capitalizing on the 3-methylbenzoyl group's coordination properties. These developments position 3-methylbenzoyl isocyanate as a compound of significant interest in both industrial chemistry and materials science innovation.

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